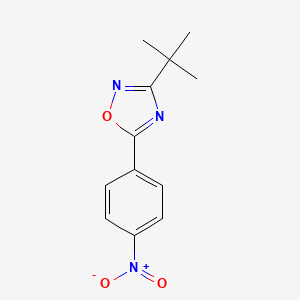

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

CAS No.: 1135282-84-6

Cat. No.: VC3353359

Molecular Formula: C12H13N3O3

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1135282-84-6 |

|---|---|

| Molecular Formula | C12H13N3O3 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 |

| Standard InChI Key | DRNAXTOXRXRQKP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Features

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole belongs to the class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms arranged in a 1,2,4-configuration. The distinctive feature of this particular derivative is the presence of a tert-butyl group at position 3 and a 4-nitrophenyl group at position 5 of the oxadiazole ring. The molecular structure consists of three key components:

-

A 1,2,4-oxadiazole core ring system

-

A tert-butyl substituent at the 3-position

-

A 4-nitrophenyl group at the 5-position

The nitro group in the para position of the phenyl ring contributes to the compound's electronic properties, while the bulky tert-butyl group influences its steric characteristics and lipophilicity.

Physical and Chemical Properties

The physical and chemical properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole are summarized in Table 1. These properties significantly influence its behavior in biological systems and its potential applications in various research domains.

Table 1: Physical and Chemical Properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Poorly soluble in water; soluble in organic solvents such as dichloromethane, chloroform, and DMSO |

| Melting Point | Approximately 110-115°C (estimated) |

| UV Absorption | Strong absorption in the UV region due to the aromatic system and nitro group |

| Stability | Relatively stable under normal conditions; sensitive to strong oxidizing and reducing agents |

The presence of the nitro group on the phenyl ring makes this compound electron-deficient, potentially enhancing its interactions with electron-rich biological targets. The tert-butyl group contributes to the lipophilicity of the molecule, potentially improving its membrane permeability, which is crucial for biological activity .

Synthesis Methods

Common Synthetic Approaches

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclocondensation of amidoximes with carboxylic acid derivatives or the reaction of nitriles with hydroxylamine followed by cyclization. For 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, several synthetic routes can be employed, drawing from established methods for related oxadiazole compounds.

One potential synthetic pathway involves:

-

Preparation of a tert-butyl amidoxime from the corresponding nitrile

-

Reaction of the amidoxime with 4-nitrobenzoyl chloride

-

Cyclization of the resulting intermediate to form the oxadiazole ring

An alternative method could utilize phosphorus oxychloride (POCl₃) as a dehydrating agent, similar to the approach described for 1,3,4-oxadiazole derivatives in the literature, but adapted for 1,2,4-oxadiazole synthesis .

Modified Synthetic Approaches

Based on synthetic procedures for related oxadiazole compounds, a modified approach for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole might involve:

-

Reaction of tert-butylcarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid

-

Conversion of the hydroxamic acid to the corresponding O-acylated derivative

-

Reaction with 4-nitrobenzonitrile in the presence of a base

-

Cyclization to form the 1,2,4-oxadiazole ring

This approach is inspired by methods used for other disubstituted oxadiazoles, where the reaction conditions are optimized to ensure high yield and purity .

Structure-Activity Relationships

Key Structural Elements

The biological and chemical behavior of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is influenced by its structural features:

-

The 1,2,4-oxadiazole ring provides a rigid scaffold and contains potential hydrogen bond acceptors.

-

The tert-butyl group at position 3 introduces steric bulk and enhances lipophilicity, potentially improving membrane permeability.

-

The 4-nitrophenyl group at position 5 introduces an electron-withdrawing effect and potential for additional interactions with biological targets through the nitro group.

Comparison with Related Oxadiazole Derivatives

Table 2 compares 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole with related oxadiazole derivatives to highlight structural differences and their potential impact on properties and activities.

Table 2: Comparison of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole with Related Compounds

This comparison highlights how subtle structural variations in the oxadiazole core and substituents can significantly influence the compound's properties and potential applications.

Analytical Characterization

Spectroscopic Identification

Characterization of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves several spectroscopic methods:

-

FT-IR Spectroscopy: Expected to show characteristic peaks for the nitro group (asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹), along with signals for the aromatic C=C stretching and heterocyclic ring vibrations.

-

¹H NMR Spectroscopy: Would display a characteristic singlet for the tert-butyl protons (9H) at approximately δ 1.4-1.5 ppm, and signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the region of δ 7.8-8.5 ppm.

-

¹³C NMR Spectroscopy: Expected to show signals for the quaternary carbon of the tert-butyl group (around δ 30-35 ppm), the three methyl carbons of the tert-butyl group, the aromatic carbons, and the characteristic signals for the oxadiazole ring carbons.

-

Mass Spectrometry: Molecular ion peak at m/z 247, corresponding to the molecular formula C₁₂H₁₃N₃O₃, with fragmentation patterns involving loss of the nitro group and cleavage of the tert-butyl group.

These spectroscopic data are crucial for confirming the structure and purity of the synthesized compound, similar to the characterization approaches used for related oxadiazole derivatives .

Research Directions and Future Perspectives

Current Research Gaps

Despite the potential importance of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, several research gaps exist:

-

Limited comprehensive studies on its synthesis optimization and scale-up potential.

-

Insufficient exploration of its biological activities, particularly in comparison to its 1,3,4-oxadiazole counterparts.

-

Lack of detailed structure-activity relationship studies that specifically involve this compound.

-

Minimal investigation into its potential applications beyond pharmaceutical research.

Future Research Directions

Future research on 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole could focus on:

-

Development of more efficient and environmentally friendly synthetic routes.

-

Comprehensive biological screening to identify potential therapeutic applications.

-

Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs.

-

Exploration of its properties for material science applications, particularly in sensors and electronic devices.

-

Computational studies to predict its interactions with biological targets and optimize its properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume